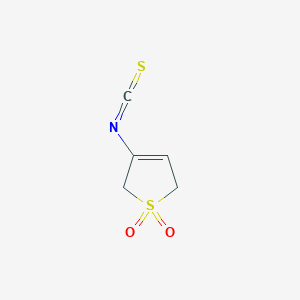![molecular formula C17H20N2O4 B2444694 Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate CAS No. 2361818-73-5](/img/structure/B2444694.png)
Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MMPP or MMBC and is a member of the cathinone family of compounds.
Mecanismo De Acción
The exact mechanism of action of MMPP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone compounds. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.
Biochemical and Physiological Effects:
MMPP has been shown to have a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. MMPP has also been shown to have neurotoxic effects on the brain, particularly on dopamine and serotonin neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMPP in lab experiments is that it is a well-characterized compound with a known synthesis method. This allows for consistent and reproducible results. However, one limitation is that the effects of MMPP on the central nervous system can be difficult to interpret due to its complex mechanism of action and potential for neurotoxicity.
Direcciones Futuras
There are several future directions for research on MMPP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of MMPP in these applications. Another area of interest is the development of new cathinone compounds with improved therapeutic potential and reduced neurotoxicity. Finally, more research is needed to fully understand the mechanism of action of MMPP and other cathinone compounds, as well as their potential for abuse and dependence.
Métodos De Síntesis
MMPP can be synthesized through a multistep process involving the reaction of 4-chlorobutyryl chloride with 4-aminobenzophenone, followed by cyclization with methyl 2-oxo-2-pyrrolidinecarboxylate. The resulting product is then esterified with methanol to yield MMPP. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
MMPP has been studied for its potential use in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, MMPP has shown promise as a potential treatment for depression and anxiety disorders. In neuroscience, MMPP has been used to study the effects of cathinones on the central nervous system, including their potential for abuse and dependence. In forensic science, MMPP has been used as a reference standard for the identification of cathinones in seized drug samples.
Propiedades
IUPAC Name |
methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-14(20)18-13-8-6-12(7-9-13)15(21)19-11-5-10-17(19,2)16(22)23-3/h4,6-9H,1,5,10-11H2,2-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCWTGFLDKSBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

![(E)-2-cyano-3-(3-methoxyphenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2444615.png)

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)





![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)

